

Mass Spectrometry of Benzyl 2-(methylamino)acetate Hydrochloride: A Comparative Guide

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Compound of Interest

Compound Name: *Benzyl 2-(methylamino)acetate hydrochloride*

Cat. No.: *B554670*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric properties of **Benzyl 2-(methylamino)acetate hydrochloride** and related compounds. Due to the limited availability of experimental mass spectra in public databases for **Benzyl 2-(methylamino)acetate hydrochloride**, this guide utilizes predicted mass spectrometry data to offer insights into its expected behavior and fragmentation patterns. This information is valuable for compound identification, structural elucidation, and method development in research and pharmaceutical applications.

Comparison of Predicted Mass Spectrometry Data

The following table summarizes the predicted monoisotopic masses and the mass-to-charge ratios (m/z) for the protonated adducts ($[M+H]^+$) of Benzyl 2-(methylamino)acetate and its structural analogs. This data is essential for identifying these compounds in mass spectrometry experiments.

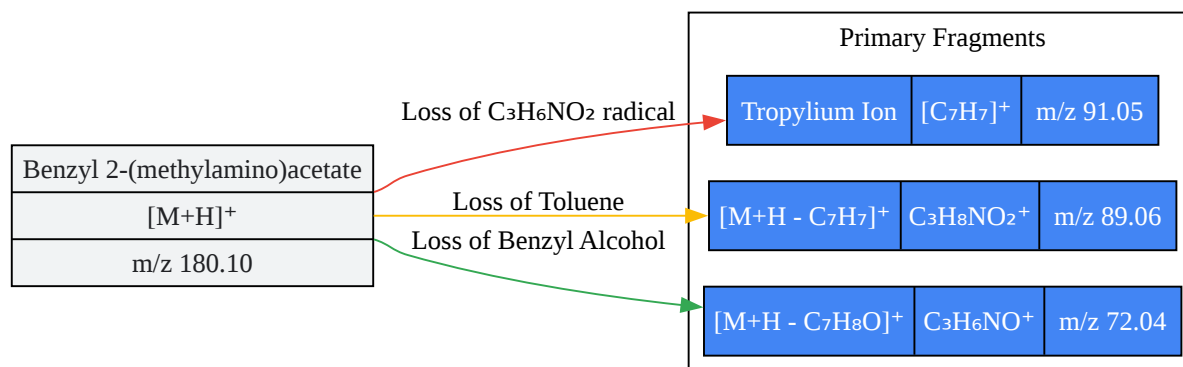
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Predicted [M+H] ⁺ (m/z) |
|-------------------------------|---|------------------------|------------------------------------|
| Benzyl 2-(methylamino)acetate | C ₁₀ H ₁₃ NO ₂ | 179.0946 | 180.1019 |
| Benzyl 2-aminoacetate | C ₉ H ₁₁ NO ₂ | 165.0790 | 166.0863 |
| Methyl 2-(methylamino)acetate | C ₄ H ₉ NO ₂ | 103.0633 | 104.0706 |
| Ethyl 2-(methylamino)acetate | C ₅ H ₁₁ NO ₂ | 117.0790 | 118.0863 |

Note: The data presented in this table is based on predicted values from computational models and should be confirmed by experimental analysis.

Theoretical Fragmentation Pathway of Benzyl 2-(methylamino)acetate

The fragmentation of Benzyl 2-(methylamino)acetate in a mass spectrometer, particularly under conditions like electrospray ionization (ESI), is anticipated to follow characteristic pathways for amino acid esters and benzyl compounds. The primary fragmentation events are expected to involve the cleavage of the ester bond and the loss of the benzyl group.

A key fragmentation route is the loss of the benzyl group as a stable tropylium ion (C₇H₇⁺), a common and diagnostic fragment for benzyl-containing compounds, which would be observed at an m/z of 91. Another significant fragmentation would likely involve the loss of the entire benzyloxycarbonyl group.



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Caption: Theoretical fragmentation of Benzyl 2-(methylamino)acetate.

Experimental Protocols

To obtain experimental mass spectrometry data for **Benzyl 2-(methylamino)acetate hydrochloride** and its analogs, the following general protocol for Electrospray Ionization Mass Spectrometry (ESI-MS) can be employed.

1. Sample Preparation:

- Prepare a stock solution of the analyte (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 $\mu\text{g/mL}$.

2. Instrumentation:

- A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
- The instrument should be equipped with an electrospray ionization (ESI) source.

3. ESI-MS Parameters:

- Ionization Mode: Positive ion mode is typically used for amine-containing compounds.
- Capillary Voltage: 3.5 - 4.5 kV
- Nebulizer Gas (Nitrogen) Pressure: 30 - 50 psi
- Drying Gas (Nitrogen) Flow: 5 - 10 L/min
- Drying Gas Temperature: 250 - 350 °C
- Mass Range: Scan from m/z 50 to 500.

4. Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis:

- To study the fragmentation pattern, perform MS/MS analysis on the protonated molecule ($[M+H]^+$).
- Select the precursor ion (e.g., m/z 180.10 for Benzyl 2-(methylamino)acetate) in the first mass analyzer.
- Induce fragmentation using collision-induced dissociation (CID) with argon as the collision gas.
- Vary the collision energy (e.g., 10-40 eV) to observe different fragmentation pathways.
- Analyze the resulting product ions in the second mass analyzer.

Comparison with Alternatives

- Benzyl 2-aminoacetate hydrochloride: As the non-methylated analog, its mass spectrum is expected to be very similar to that of the target compound. The $[M+H]^+$ ion will be 14 Da lower (at m/z 166.09). The fragmentation will also likely be dominated by the loss of the benzyl group, yielding the tropylium ion at m/z 91.
- Methyl and Ethyl 2-(methylamino)acetate hydrochloride: These simpler alkyl esters lack the benzyl group. Their mass spectra will show lower molecular ion peaks. The fragmentation

patterns will differ significantly, with the primary fragmentation likely being the loss of the alkoxy group (methoxy or ethoxy) and cleavage of the C-C bond adjacent to the nitrogen. The absence of the m/z 91 peak would be a key differentiating feature.

This comparative guide, based on predicted data, offers a foundational understanding of the mass spectrometric behavior of **Benzyl 2-(methylamino)acetate hydrochloride**. Experimental verification using the outlined protocols is crucial for confirming these theoretical insights and for the confident application of this data in research and development.

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